Phenol, 4-nitroso-, sodium salt
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Overview
Description
Phenol, 4-nitroso-, sodium salt is an organic compound that belongs to the class of nitroso compounds. It is characterized by the presence of a nitroso group (-NO) attached to the para position of the phenol ring, with a sodium cation balancing the charge. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-nitroso-, sodium salt can be synthesized through the nitrosation of phenol. The process involves the reaction of phenol with nitrous acid, which is typically generated in situ by reacting sodium nitrite with hydrochloric acid. The reaction conditions require a controlled acidic environment to facilitate the formation of the nitroso group on the phenol ring .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar nitrosation reactions but with optimized conditions for large-scale synthesis. This includes precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-nitroso-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form hydroxylamines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-nitrophenol.
Reduction: Formation of 4-hydroxyaniline.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 4-nitroso-, sodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 4-nitroso-, sodium salt involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo nitrosation reactions, forming nitrosamines or nitrosothiols, which can affect cellular signaling pathways. These interactions can lead to changes in cellular functions and have potential therapeutic or toxicological effects .
Comparison with Similar Compounds
Phenol, 4-nitroso-, sodium salt can be compared with other nitroso compounds such as nitrosobenzene and nitrosophenol. While all these compounds contain the nitroso group, their reactivity and applications differ based on the position of the nitroso group and the presence of other substituents on the aromatic ring. This compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous environments .
List of Similar Compounds
- Nitrosobenzene
- Nitrosophenol
- Nitrosotoluene
- Nitrosobenzaldehyde
Properties
CAS No. |
823-87-0 |
---|---|
Molecular Formula |
C6H5NNaO2 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
sodium;4-nitrosophenolate |
InChI |
InChI=1S/C6H5NO2.Na/c8-6-3-1-5(7-9)2-4-6;/h1-4,8H; |
InChI Key |
FRVPLXUIYJCBII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=O)O.[Na] |
Key on ui other cas no. |
823-87-0 |
physical_description |
Liquid |
Related CAS |
104-91-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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